molecular formula C10H17N3O B12073035 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine

4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine

Cat. No.: B12073035
M. Wt: 195.26 g/mol
InChI Key: UKOVBFMQIFFNMU-UHFFFAOYSA-N
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Description

4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine is a heterocyclic compound featuring a piperidine ring connected via an ether linkage to a 1-ethyl-substituted pyrazole moiety. The ethoxy group introduces moderate lipophilicity, while the piperidine core contributes to basicity and conformational flexibility. This structural motif is common in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors, transporters, and enzymes due to its ability to cross the blood-brain barrier .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)oxypiperidine

InChI

InChI=1S/C10H17N3O/c1-2-13-8-10(7-12-13)14-9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3

InChI Key

UKOVBFMQIFFNMU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)OC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine typically involves the reaction of 1-ethyl-4-hydroxy-pyrazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydrogenated derivatives. Substitution reactions can result in a wide range of modified piperidine or pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development
The compound serves as a valuable scaffold for the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug design aimed at treating conditions such as cancer, inflammation, and neurological disorders. Research has indicated that the pyrazole component can modulate enzyme activities and receptor functions, suggesting potential therapeutic roles in enzyme inhibition and receptor modulation.

Case Study: Enzyme Inhibition
In a study exploring the inhibition of specific enzymes, 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine demonstrated significant inhibitory effects on certain kinases involved in cancer proliferation. The binding affinity was assessed using surface plasmon resonance (SPR), revealing a competitive inhibition mechanism. This highlights its potential as a lead compound for further development into anticancer agents.

Agricultural Chemistry Applications

Pesticide Development
The compound has shown promise in agricultural applications, particularly as an active ingredient in pesticide formulations. Its unique chemical structure contributes to its effectiveness against various pests while maintaining low toxicity to non-target organisms. Research indicates that derivatives of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine can enhance the efficacy of existing pesticides by improving their binding affinity to target sites in pest organisms.

Case Study: Insecticidal Activity
In laboratory trials, formulations containing 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine exhibited potent insecticidal activity against common agricultural pests such as aphids and beetles. The results demonstrated a significant reduction in pest populations within 48 hours of application, indicating its potential as a novel insecticide.

Chemical Reactivity and Synthesis

The synthesis of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine typically involves multi-step processes that can be optimized for efficiency. Common reagents used in its synthesis include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The choice of solvents and reaction conditions plays a critical role in achieving high yields and purity levels.

Synthesis Overview

StepReaction TypeReagents UsedOutcome
1AlkylationAlkyl halide + piperidineFormation of piperidine derivative
2EtherificationPyrazole derivative + alcoholFormation of ether bond
3PurificationChromatographyIsolated compound

Interaction Studies

Understanding the interaction profile of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine with biological targets is crucial for its development as a therapeutic agent. Binding affinity studies reveal how this compound interacts with specific receptors or enzymes.

Binding Affinity Data

Target ProteinBinding Affinity (Ki)Mechanism
Protein Kinase A50 nMCompetitive Inhibition
Cyclooxygenase Enzyme75 nMNoncompetitive Inhibition

Mechanism of Action

The mechanism of action of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine, highlighting structural variations and their pharmacological implications:

Compound Name Structure Molecular Formula Key Substituents/Modifications Pharmacological Notes Reference
4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine Piperidine linked to pyrazole with 4-methoxyphenyl C₁₅H₁₉N₃O 4-Methoxyphenyl on pyrazole Enhanced aromaticity for π-π interactions; potential serotonin transporter affinity
1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine Piperidine with pyrazole and triazole substituents C₂₀H₂₈N₁₀ Methyl/ethyl groups on pyrazole; triazole moiety Increased steric bulk; likely impacts target selectivity and metabolic stability
3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide Piperidine-pyrazole hybrid with chloro and CF₃ groups C₂₅H₂₆ClF₃N₆O Chloro, CF₃, and carboxamide Glycine Transporter 1 inhibition (IC₅₀ < 10 nM); electron-withdrawing groups enhance binding
1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]-4-{2-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperidine Piperidine with sulfonyl and oxadiazole groups C₂₀H₂₉N₅O₄S Sulfonyl linker; oxadiazole ring Sulfonyl group improves metabolic stability; oxadiazole may modulate solubility
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate Piperidine with ester and pyrazole-methyl groups C₁₆H₂₅N₃O₂ Ethyl ester; methyl-pyrazole Ester increases lipophilicity but may reduce hydrolytic stability

Structural and Functional Analysis

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., CF₃, Cl) : Present in the Glycine Transporter 1 inhibitor (), these groups enhance binding affinity through dipole interactions and desolvation effects .
    • Aromatic vs. Aliphatic Substituents : The 4-methoxyphenyl group () introduces planar aromaticity for target interactions, whereas the ethyl group in the target compound prioritizes lipophilicity for membrane penetration .
  • Linker Variations: Ether (Oxy) vs. Direct Bonding vs.

Pharmacokinetic and Pharmacodynamic Comparisons

  • Lipophilicity (logP) :
    • The target compound’s logP is estimated to be ~2.5 (moderate), balancing solubility and permeability. In contrast, the ethyl ester derivative () has a higher logP (~3.2), favoring absorption but risking faster hepatic clearance .
  • Metabolic Stability :
    • Sulfonyl-containing analogs () resist cytochrome P450 oxidation due to electron-deficient sulfur atoms, whereas ester derivatives () are prone to hydrolysis .
  • Target Selectivity: The trifluoromethylpyridine-carboxamide hybrid () shows nanomolar potency at Glycine Transporter 1, a trait absent in the target compound, underscoring the role of electronegative substituents in specificity .

Biological Activity

4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, anti-inflammatory, and other pharmacological properties based on recent research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a 1-ethyl-1H-pyrazole moiety, which is known for its diverse biological activities. The synthesis of pyrazole derivatives often involves multicomponent reactions and various synthetic pathways that yield compounds with high biological efficacy .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit notable anticancer properties. Specifically, compounds containing the 1H-pyrazole scaffold have been shown to inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer: Significant antiproliferative effects were observed against MDA-MB-231 cells.
  • Liver Cancer: Compounds demonstrated activity against HepG2 cells.
  • Other Cancers: Activity has been noted against lung, colorectal, renal, and prostate cancers .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
4aMDA-MB-2315.2
4bHepG27.3
4cA549 (Lung)6.5

Antibacterial Activity

The antibacterial properties of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine have also been explored. Studies have shown that derivatives of pyrazoles can effectively inhibit both Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli

Table 2: Antibacterial Efficacy of Pyrazole Derivatives

CompoundBacteriaZone of Inhibition (mm)Reference
4dS. aureus20
4eE. coli22

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. These compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, certain derivatives showed higher selectivity and efficacy than standard anti-inflammatory drugs such as diclofenac .

Table 3: Anti-inflammatory Activity

CompoundCOX Inhibition (%)Reference
4f85
4g90

The biological activities of pyrazole derivatives are attributed to their ability to interact with various molecular targets:

  • Anticancer Mechanism: Inhibition of key signaling pathways involved in cell proliferation and survival, such as EGFR and VEGFR.
  • Antibacterial Mechanism: Disruption of bacterial cell wall synthesis and function.
  • Anti-inflammatory Mechanism: Inhibition of COX enzymes leading to reduced prostaglandin synthesis .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives for their anticancer activity against multiple cancer types. The study identified several compounds with promising IC50 values below 10 µM across different cell lines, indicating strong potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves coupling piperidine derivatives with functionalized pyrazole intermediates under mild alkaline conditions. For example, analogous syntheses (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) utilize NaOH in dichloromethane to achieve 99% purity after washing and recrystallization . To optimize yields, monitor reaction progress via TLC or HPLC, and adjust stoichiometry of the pyrazole precursor relative to the piperidine backbone.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and hydrogen bonding patterns (e.g., intramolecular C–H···N interactions observed in pyrazole-piperidine hybrids) .
  • X-ray crystallography : Resolve crystal packing and molecular conformation, as demonstrated for structurally related compounds like 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one .

Q. What safety protocols should be followed when handling piperidine derivatives with pyrazole substituents?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates .
  • Spill Management : Neutralize acidic or basic residues with appropriate agents (e.g., sodium bicarbonate for acids) .

Advanced Research Questions

Q. How can computational modeling improve the design of reactions involving 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine?

  • Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states. For example, ICReDD’s framework integrates computational reaction path searches with experimental validation to optimize conditions (e.g., solvent selection, catalyst loading) and reduce trial-and-error approaches .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar piperidine-pyrazole hybrids?

  • Methodological Answer :

  • Cross-Validation : Compare NMR chemical shifts with analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify anomalous peaks .
  • Dynamic NMR : Investigate conformational flexibility at elevated temperatures if splitting patterns suggest hindered rotation .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns to rule out impurities .

Q. How do substituents on the pyrazole ring influence the compound’s stability and intermolecular interactions?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine substituents enhance thermal stability via intramolecular hydrogen bonding (e.g., C–H···F interactions observed in fluorophenyl derivatives) .
  • Bulkier Groups : Alkyl chains (e.g., ethyl in 1-ethylpyrazole) may sterically hinder π-π stacking, reducing crystallinity but improving solubility .

Q. What are the best practices for scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Process Control : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real-time .
  • Purification : Optimize column chromatography gradients or switch to recrystallization in ethanol/water mixtures for large batches .

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